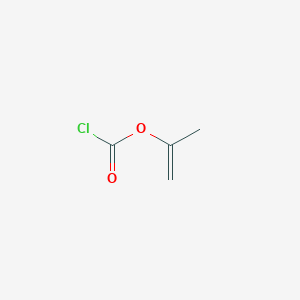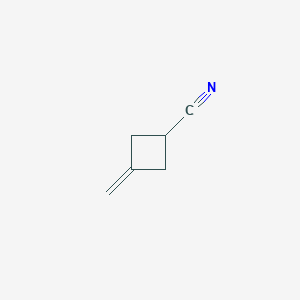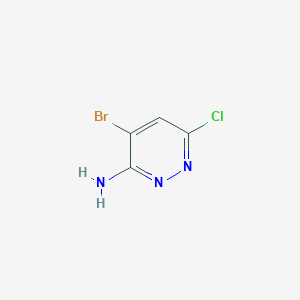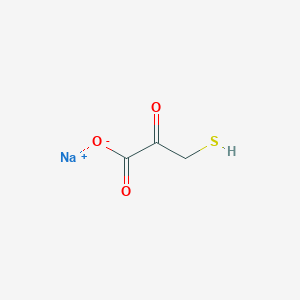
巯基丙酮酸钠
描述
Sodium mercaptopyruvate is a chemical compound with the molecular formula C₃H₃NaO₃S. It is the sodium salt of mercaptopyruvic acid and is known for its role in various biochemical processes. This compound is particularly significant in the study of sulfur metabolism and has applications in both research and industry.
科学研究应用
Sodium mercaptopyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a precursor in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Sodium mercaptopyruvate primarily targets the enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST) . This enzyme plays a crucial role in producing hydrogen sulfide, a gasotransmitter involved in various physiological processes . Sodium mercaptopyruvate is also a substrate for several other enzymes, including L-lactate dehydrogenase A chain, Aspartate aminotransferase (mitochondrial and cytoplasmic), L-lactate dehydrogenase C chain, L-lactate dehydrogenase A-like 6A, L-lactate dehydrogenase B chain, and L-lactate dehydrogenase A-like 6B .
Mode of Action
Sodium mercaptopyruvate interacts with its target enzyme, 3-MST, to mediate the reaction of 3-mercaptopyruvate with dihydrolipoic acid and thioredoxin, resulting in the production of hydrogen sulfide . This interaction is crucial for maintaining cellular redox status .
Biochemical Pathways
Sodium mercaptopyruvate is involved in the mercaptopyruvate pathway , where it serves as an intermediate . In this pathway, cysteine or aspartate transaminase catalyzes the transamination from cysteine to 3-mercaptopyruvate. Then, 3-MST catalyzes the transsulfuration from 3-mercaptopyruvate to pyruvate . This process contributes to the production of hydrogen sulfide, which is known to alleviate a variety of illnesses such as cancer, heart disease, and neurological conditions .
Result of Action
The primary result of Sodium mercaptopyruvate’s action is the production of hydrogen sulfide . This gasotransmitter has been implicated in a wide range of physiological processes, including inflammation and neurotransmission . Additionally, Sodium mercaptopyruvate has been shown to inhibit cyclase activity in liver cells, thereby inhibiting the production of prostaglandins, which are important inflammatory mediators .
生化分析
Biochemical Properties
Sodium mercaptopyruvate interacts with several enzymes and biomolecules. It is a substrate for enzymes such as L-lactate dehydrogenase A chain, 3-mercaptopyruvate sulfurtransferase, Aspartate aminotransferase (mitochondrial), L-lactate dehydrogenase C chain, L-lactate dehydrogenase A-like 6A, Aspartate aminotransferase (cytoplasmic), L-lactate dehydrogenase B chain and L-lactate dehydrogenase A-like 6B . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
Sodium mercaptopyruvate has significant effects on various types of cells and cellular processes. For instance, it has been found to influence the migration of vascular endothelial cells under hypoxic conditions . It also plays a role in the production of hydrogen sulfide, a gasotransmitter known to have various effects on cellular function .
Molecular Mechanism
The molecular mechanism of Sodium mercaptopyruvate involves its conversion to pyruvate through the action of mercaptopyruvate sulfurtransferase . This process contributes to maintaining the cellular redox status . It also involves the production of hydrogen sulfide, which has various effects at the molecular level .
Dosage Effects in Animal Models
The effects of Sodium mercaptopyruvate can vary with different dosages in animal models. Specific information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Sodium mercaptopyruvate is involved in the mercaptopyruvate pathway, an important catabolic pathway of cysteine . It interacts with enzymes such as cysteine or aspartate transaminase and mercaptopyruvate sulfurtransferase .
Subcellular Localization
Sodium mercaptopyruvate is localized in both mitochondria and the cytoplasm . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: Sodium mercaptopyruvate can be synthesized through the reaction of 3-bromopyruvic acid with sodium hydrosulfide. The reaction typically involves the following steps:
- Dissolution of 3-bromopyruvic acid in an appropriate solvent.
- Addition of sodium hydrosulfide to the solution.
- Stirring the mixture under controlled temperature conditions to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of sodium mercaptopyruvate may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as filtration, drying, and packaging to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: Sodium mercaptopyruvate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize sodium mercaptopyruvate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products:
Oxidation Products: Disulfides, sulfonic acids, and other oxidized sulfur compounds.
Reduction Products: Thiols and other reduced sulfur species.
Substitution Products: Various substituted mercaptopyruvate derivatives.
相似化合物的比较
- Cysteine
- Glutathione
- Sodium thiosulfate
属性
IUPAC Name |
sodium;2-oxo-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODUSAVZTZYYDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2464-23-5 (Parent) | |
| Record name | Sodium mercaptopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20145265 | |
| Record name | Sodium 3-mercaptopyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
white, free-flowing powder | |
| Record name | Sodium 3-mercapto-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC | |
| Record name | Sodium 3-mercapto-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10255-67-1 | |
| Record name | Sodium mercaptopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-mercaptopyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-mercaptopyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MERCAPTOPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1734XUO14Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of sodium 3-mercaptopyruvate?
A1: The provided research article focuses specifically on the synthesis of sodium 3-mercaptopyruvate []. While the abstract doesn't provide details on the synthesis procedure, the title suggests the paper likely delves into the chemical methods and pathways used to produce this compound. Further information on the specific reagents, reaction conditions, and yields would be found within the full text of the publication.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
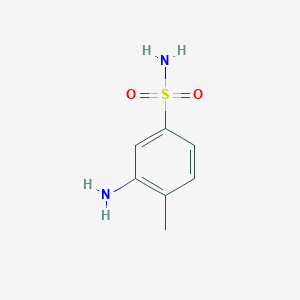
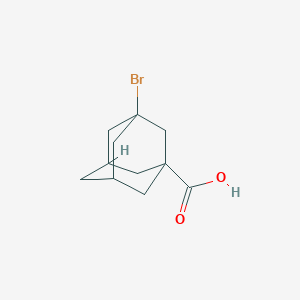
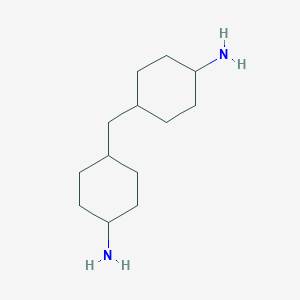


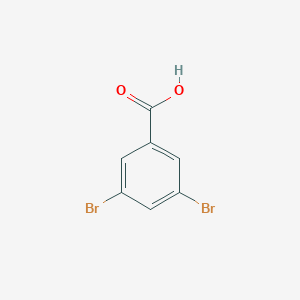
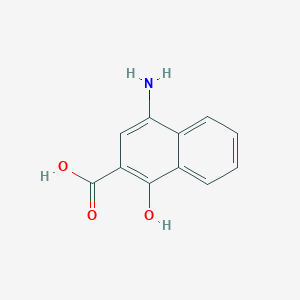

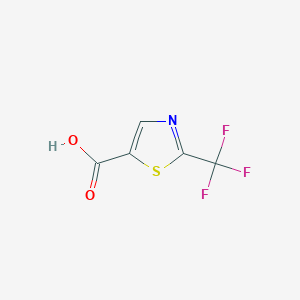
![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)
